4-(2,4-dimethylphenyl)-2-methyl-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
4-(2,4-dimethylphenyl)-2-methyl-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound with a unique structure that includes a triazole ring, a dimethylphenyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethylphenyl)-2-methyl-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps. One common method includes the reaction of 2,4-dimethylphenylhydrazine with carbon disulfide to form a hydrazinecarbothioamide intermediate. This intermediate is then cyclized with methyl isocyanate under controlled conditions to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dimethylphenyl)-2-methyl-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Nitro, halo derivatives of the phenyl group
Scientific Research Applications
4-(2,4-dimethylphenyl)-2-methyl-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 4-(2,4-dimethylphenyl)-2-methyl-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethylphenyl)-(4-methylsulfanyl-phenyl)-methanone
- 2,4-Dimethylphenyl isocyanate
- N-(2,4-Dimethylphenyl)-N’-methylformamidine
Uniqueness
4-(2,4-dimethylphenyl)-2-methyl-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring and methylsulfanyl group are particularly noteworthy, as they contribute to its stability and potential interactions with biological targets .
Properties
Molecular Formula |
C12H15N3OS |
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Molecular Weight |
249.33 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)-2-methyl-5-methylsulfanyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C12H15N3OS/c1-8-5-6-10(9(2)7-8)15-11(17-4)13-14(3)12(15)16/h5-7H,1-4H3 |
InChI Key |
FGIHVNUUYFBTCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN(C2=O)C)SC)C |
Origin of Product |
United States |
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